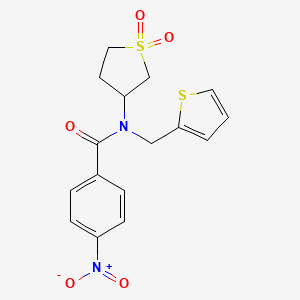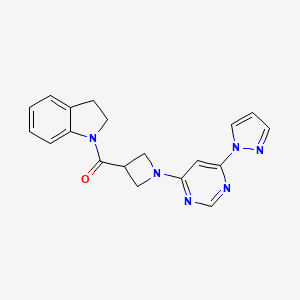
(1-(6-(1H-pirazol-1-il)pirimidin-4-il)azetidin-3-il)(indolin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone is a complex organic compound that features multiple heterocyclic structures. Compounds with such intricate frameworks are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, such compounds are often studied for their unique structural properties and reactivity patterns.
Biology
Biologically, these compounds might be investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, compounds with similar structures are often explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, these compounds might be used as intermediates in the synthesis of more complex molecules or as specialty chemicals in various applications.
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . Pyrazole derivatives, another component of this compound, have been found to interact with estrogen receptors alpha and beta, and alcohol dehydrogenase 1C .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological activities.
Biochemical Pathways
It’s known that indole derivatives can affect a wide range of biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . This suggests that the compound may affect the biochemical pathways related to these biological activities.
Pharmacokinetics
The pharmacokinetics of pyrazole derivatives have been studied, and it’s known that they interact with several targets in the human body . This suggests that the compound may have similar pharmacokinetic properties.
Result of Action
Indole derivatives are known to possess various biological activities . This suggests that the compound may have similar effects at the molecular and cellular level.
Action Environment
It’s known that the synthesis of indole derivatives can be influenced by various factors, including temperature and the presence of certain catalysts . This suggests that environmental factors may also influence the action of this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone likely involves multi-step organic synthesis. Typical steps might include:
Formation of the pyrazole ring: This could be achieved through the reaction of hydrazine with a 1,3-diketone.
Construction of the pyrimidine ring: This might involve the condensation of a β-dicarbonyl compound with a guanidine derivative.
Azetidine ring formation: This could be synthesized via cyclization reactions involving appropriate precursors.
Indoline attachment: This step might involve coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or indoline moieties.
Reduction: Reduction reactions could target the carbonyl group in the methanone linkage.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of bases or acids to facilitate the reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone lies in its combination of multiple heterocyclic rings, which may confer unique biological activities and chemical reactivity.
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl-[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c26-19(24-9-6-14-4-1-2-5-16(14)24)15-11-23(12-15)17-10-18(21-13-20-17)25-8-3-7-22-25/h1-5,7-8,10,13,15H,6,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMJYVJFOXPCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
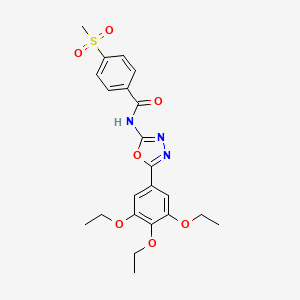
![2-({1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2507534.png)
![N-(2-methoxy-5-methylphenyl)-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide](/img/structure/B2507537.png)
![3-(4-Fluorophenyl)-5-{1-[(4-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2507540.png)
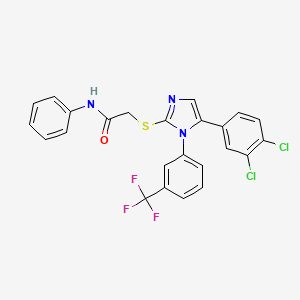
![1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carboxylic acid](/img/structure/B2507543.png)
![(4-(morpholinosulfonyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2507545.png)
![9-isopropyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2507546.png)
![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2507547.png)

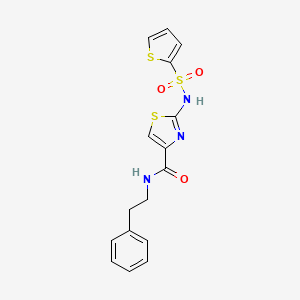
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2507551.png)
![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B2507554.png)
